molecular formula C9H8O B096412 5-Methylbenzofuran CAS No. 18441-43-5

5-Methylbenzofuran

Cat. No. B096412
CAS RN: 18441-43-5
M. Wt: 132.16 g/mol
InChI Key: KCZQNAOFWQGLCN-UHFFFAOYSA-N
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Description

5-Methylbenzofuran is a chemical compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. The methyl group attached to the benzofuran moiety indicates that it is a substituted derivative of benzofuran.

Synthesis Analysis

The synthesis of benzofuran derivatives can be achieved through various methods. For instance, the synthesis of 5,6-Methylenedioxy-2-isopropenylbenzo[b]furan involves the dehydration of a hydroxyisopropyl derivative obtained from a methylenedioxybenzaldehyde . Another approach to synthesizing fully substituted furans, which could potentially be adapted for 5-methylbenzofuran, is through a multicomponent reaction involving imidazo[1,5-a]pyridine carbenes, aldehydes, and dimethyl acetylenedicarboxylate or allenoates . Additionally, the synthesis of 5-methyl-3H,3′H-spiro[furan-2,1′-isobenzofuran]-3,3′-dione derivatives is reported to proceed via a condensation reaction between ninhydrin and various 1,3-dicarbonyl compounds .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex and diverse. For example, the crystal structure of a novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole has been determined using X-ray diffraction analysis . Similarly, the structure of a novel phthalide derivative, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, was analyzed both experimentally and theoretically .

Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For instance, the molecular rearrangement of 5-methyl-4-nitrobenzofuroxan to 7-methyl-4-nitrobenzofuroxan has been studied, providing insights into the reactivity of benzofuroxans with substituents in the 5-position . The synthesis of 5-(bromomethylene)furan-2(5H)-ones and their ability to interfere with microbial communication and biofilm formation by Staphylococcus epidermidis is another example of the chemical reactivity of benzofuran derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can be influenced by their molecular structure. For instance, the optical properties of 5-(3-aryl-1H-pyrazol-5-yl)-2-(6-methoxy-3-methylbenzofuran-2-yl)-1,3,4-oxadiazole derivatives have been investigated, showing that absorption and emission spectra vary with substituents . Theoretical studies, such as density functional theory (DFT), can provide additional insights into the properties of these compounds, as demonstrated in the study of 6,7-Dimethoxy-3-[(5-Chloro-1,3,3-Trimethylindolin-2-Ylidene)Methyl]Isobenzofuran-1(3h)-One .

Scientific Research Applications

  • Antimicrobial Activity : Abdel‐Aziz, Mekawey, and Dawood (2009) synthesized novel 2-substituted-3-methylbenzofuran derivatives and evaluated their antimicrobial activity against various fungal and bacterial species, demonstrating significant antimicrobial effects (Abdel‐Aziz, Mekawey, & Dawood, 2009).

  • Antifungal and Antibacterial Effects : Ahluwalia, Arora, and Kaur (1986) worked on the synthesis of 2-amino- and 2-mercapto-4-(2',3'-dihydro-2'-methylbenzofuran-5'-yl) thiazoles and their derivatives, observing marginal activity against Aspergillus fumigatus, Aspergillus niger, Staphylococcus aureus, and Escherichia coli (Ahluwalia, Arora, & Kaur, 1986).

  • Chemistry and Antibacterial Activity of Nitrobenzofurans : Powers (1976) synthesized 2-methylbenzofurans and investigated their antibacterial activity, finding that compounds like 2-Methyl-3-nitrobenzofuran demonstrated bacteriostatic properties (Powers, 1976).

  • Insecticidal Properties : Chauret et al. (1996) isolated neolignans from Piper decurrens, including derivatives of 2,3-dihydro-2-(4'-hydroxyphenyl)-3-methyl-5(E)-propenylbenzofuran, which exhibited insecticidal bioactivity (Chauret et al., 1996).

  • Pharmaceutical Applications : Al-Kurdi, Al-Jallad, Badwan, and Jaber (1999) developed a method using high-performance liquid chromatography to determine mebendazole and its degradation product in pharmaceutical forms, where mebendazole is a known anthelmintic drug (Al-Kurdi, Al-Jallad, Badwan, & Jaber, 1999).

  • Synthesis and Antiarrhythmic Activity : Bourgery et al. (1981) prepared various 5-aminobenzofuran derivatives from khellin and screened them for potential antiarrhythmic activity (Bourgery et al., 1981).

  • Chemical Reactions and Properties : Werstiuk and Ju (1989) studied the H–D exchange of 2-methylbenzofuran in neutral D2O at elevated temperatures, revealing specific labeling properties (Werstiuk & Ju, 1989).

  • Cytotoxic and Antiplatelet Activities : Wang, Chen, Kuo, and Liao (2004) evaluated dibenzofuran- and carbazole-substituted oximes for cytotoxic and antiplatelet activities, finding that specific compounds exhibited potent inhibitory activity against platelet aggregation (Wang, Chen, Kuo, & Liao, 2004).

Safety And Hazards

While specific safety data for 5-Methylbenzofuran was not found, it’s important to handle all chemicals with care and follow appropriate safety protocols. Always refer to the material safety data sheet (MSDS) for the specific compound .

Future Directions

Benzofuran derivatives, including 5-Methylbenzofuran, have shown potential in various fields, particularly in the development of new therapeutic agents . Their unique structural features and wide array of biological activities make them a promising area for future research .

properties

IUPAC Name

5-methyl-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O/c1-7-2-3-9-8(6-7)4-5-10-9/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZQNAOFWQGLCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90171571
Record name 5-Methylbenzofuran
Source EPA DSSTox
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methylbenzofuran

CAS RN

18441-43-5
Record name 5-Methylbenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18441-43-5
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Record name 5-Methylbenzofuran
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Record name 5-Methylbenzofuran
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Record name 5-methylbenzofuran
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Record name 5-METHYLBENZOFURAN
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

5-ethylbenzofuran in the procedure of Example 29 for 5-chlorobenzofuran followed by the synthetic steps of hydrazine reduction, acylation, demethylation, epoxide formation and opening of the epoxide with isopropylamine as described therein gives, ultimately, the following substituted benzofurans:
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
198
Citations
SR Hall, CL Raston, BW Skelton… - Australian Journal of …, 1978 - CSIRO Publishing
The crystal structure of 7-t-butyl-3-(5'-t-butyl-3'-methylfuran-2'-yl)- 5-methylbenzofuran-2(3H)-one, C22H28O3, has been determined at 295 K from diffractometer data and refined by …
Number of citations: 3 www.publish.csiro.au
JS Hastings, HG Heller - Journal of the Chemical Society, Perkin …, 1972 - pubs.rsc.org
Diphenylketen, through its carbonyl double bond, adds to the 1,4-positions of the conjugated diene. (Z)-2-benzylidene-3-diphenylmethylene-2,3-dihydro-5-methylbenzofuran, to give the …
Number of citations: 4 pubs.rsc.org
Y Fall, L Santana, E Uriarte - Heterocycles-Sendai Institute of …, 1995 - library.navoiy-uni.uz
… A scan of the literature revealed only a few, in some cases rather complex, syntheses of benzofuran-3-acetic acid or its ethyl ester,2 and 5-methylbenzofuran-3-acetic acid (lc) has been …
Number of citations: 34 library.navoiy-uni.uz
MA Kaldrikyan, RG Melik-Oganjanyan… - Pharmaceutical …, 2013 - Springer
… Starting hydrazide I was synthesized by refluxing the ethyl ester of 5-methylbenzofuran-2-… Reaction of 5-methylbenzofuran-2-carboxylic acid hydrazide with phenyl-, benzyl-, and …
Number of citations: 16 link.springer.com
N Fei, H Guanbo, D Lei, C Shaofu… - Chinese Journal of …, 2022 - sioc-journal.cn
… by employing 6-isopropyl-1-(5-methylbenzofuran-7yl)isoquinoline, 6-cyclopentyl-1-(5-methylbenzofuran-7-yl)isoquinoline and 6-isobutyl-1-(5-methylbenzofuran-7-yl)isoquinoline as …
Number of citations: 2 sioc-journal.cn
TR Hovsepyan, MR Hakobyan, RE Muradyan… - Russian Journal of …, 2020 - Springer
… approaches to the design of biologically active compounds based on 1,2,4-triazole, a number of new hydrazones containing pharmacologically active benzofuran, 5-methylbenzofuran, …
Number of citations: 1 link.springer.com
AH Rahman, EM Ismail - Arzneimittel-forschung, 1976 - europepmc.org
… Oxidation, hydrolysis and demethylation of Ib and IVb gave 2,2-dihydroxy-4-methyl-)IIc)-and2,4-dihydroxy-5-methylbenzofuran )Vc). The carboxamides Ie and IVe were obtained from …
Number of citations: 12 europepmc.org
GL Delogu, F Pintus, L Mayán, MJ Matos, S Vilar… - …, 2017 - pubs.rsc.org
… The 2-(2′-bromophenyl)-5-methylbenzofuran (5) was the most active compound identified (IC 50 = 0.20 μM). In addition, none of the studied compounds showed cytotoxic activity …
Number of citations: 17 pubs.rsc.org
OH Hishmat, SM Atta, MM Atalla… - Arzneimittel …, 1985 - europepmc.org
… The Friedel-Craft's acylation of 2,3-diphenyl-5-methylbenzofuran 1a with succinic anhydride gives beta-(2,3-diphenyl-5-methylbenzofuranoyl)propionic acid 1b. Acid 1b reacts with …
Number of citations: 6 europepmc.org
K PREWYSZ - 1979 - pascal-francis.inist.fr
… I: SYNTHESIS OF 2,3-DIFORMYL-5-METHYLBENZOFURAN AND ITS DERIVATIVES … I: SYNTHESIS OF 2,3-DIFORMYL-5-METHYLBENZOFURAN AND ITS DERIVATIVES …
Number of citations: 0 pascal-francis.inist.fr

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